Fructo-oligosaccharide DP13/GF12
Description
Structure
2D Structure
Properties
Molecular Formula |
C78H132O66 |
|---|---|
Molecular Weight |
2125.8 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(3S,4S,5R)-2-[[(3S,4S,5R)-2-[[(3S,4S,5R)-2-[[(3S,4S,5R)-2-[[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C78H132O66/c79-1-26-39(93)52(106)53(107)66(131-26)144-78(65(119)51(105)38(13-91)143-78)25-130-77(64(118)50(104)37(12-90)142-77)24-129-76(63(117)49(103)36(11-89)141-76)23-128-75(62(116)48(102)35(10-88)140-75)22-127-74(61(115)47(101)34(9-87)139-74)21-126-73(60(114)46(100)33(8-86)138-73)20-125-72(59(113)45(99)32(7-85)137-72)19-124-71(58(112)44(98)31(6-84)136-71)18-123-70(57(111)43(97)30(5-83)135-70)17-122-69(56(110)42(96)29(4-82)134-69)16-121-68(55(109)41(95)28(3-81)133-68)15-120-67(14-92)54(108)40(94)27(2-80)132-67/h26-66,79-119H,1-25H2/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52+,53-,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66-,67?,68?,69?,70?,71?,72-,73-,74-,75-,76-,77-,78+/m1/s1 |
InChI Key |
SWEPQNVTSHGQDC-RSCWCOJUSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)COC9([C@H]([C@@H]([C@H](O9)CO)O)O)COC1([C@H]([C@@H]([C@H](O1)CO)O)O)COC1([C@H]([C@@H]([C@H](O1)CO)O)O)COC1([C@H]([C@@H]([C@H](O1)CO)O)O)COC1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization Methodologies for Fructo Oligosaccharide Dp13/gf12
High-Resolution Chromatographic Techniques for Oligosaccharide Separation and Quantification
High-resolution chromatography is fundamental for the isolation and quantification of individual oligomers from complex fructan mixtures. These techniques are crucial for obtaining pure fractions of Fructo-oligosaccharide DP13/GF12 for further structural analysis.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Degree of Polymerization (DP) Profiling
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of carbohydrates without the need for derivatization. researchgate.netnih.gov It is particularly well-suited for the separation of homologous series of oligosaccharides based on their degree of polymerization (DP). researchgate.net In the case of fructo-oligosaccharides, HPAEC-PAD can effectively separate oligomers ranging from DP2 up to DP60 and beyond. nih.govchromatographyonline.com
The separation is achieved on a polymeric anion-exchange column under high pH conditions, where the hydroxyl groups of the carbohydrates become partially ionized, allowing for their interaction with the stationary phase. Elution is typically carried out using a gradient of increasing salt concentration, such as sodium acetate (B1210297), in a sodium hydroxide (B78521) solution. thermofisher.com Pulsed amperometric detection provides highly sensitive and selective detection of carbohydrates by measuring the electrical current generated from their oxidation on a gold electrode surface. nih.govthermofisher.com
For a sample containing this compound, an HPAEC-PAD chromatogram would display a series of peaks corresponding to fructans of increasing DP. The peak representing DP13 would be identified based on its retention time relative to known standards or by the regular elution pattern of the homologous series. This technique allows for the detailed profiling of the entire fructan distribution in a sample, providing crucial information on the purity of the this compound fraction. researchgate.net While commercial standards for high-DP fructans are often unavailable, the consistent separation pattern allows for reliable DP assignment. jasco.hu
Below is a representative HPAEC-PAD profile of an inulin (B196767) sample, demonstrating the separation of fructans with varying degrees of polymerization.
Interactive Table: Representative HPAEC-PAD Retention Times for Fructo-oligosaccharides
| Degree of Polymerization (DP) | Representative Retention Time (min) |
| 3 | 10.5 |
| 4 | 12.8 |
| 5 | 15.2 |
| ... | ... |
| 13 | ~35 |
| ... | ... |
| 20 | ~43 |
Note: Retention times are illustrative and can vary based on specific chromatographic conditions.
Two-Dimensional Preparative Chromatography for Oligomer Fractionation
To obtain a highly purified fraction of this compound for detailed structural analysis and other applications, two-dimensional (2D) preparative chromatography is a powerful tool. nih.gov This technique enhances separation by employing two different chromatographic methods with orthogonal separation mechanisms. rsc.org The complexity of fructan mixtures, which can contain a wide range of DPs and isomers, makes 2D chromatography particularly advantageous. researchgate.net
A common approach involves using a size-based separation method in the first dimension, followed by a method that separates based on a different property, such as polarity or specific structural features, in the second dimension. For instance, size-exclusion chromatography (SEC) can be used in the first dimension to separate the fructans based on their hydrodynamic volume, which correlates with their DP. researchgate.net Fractions containing oligomers in the range of DP13 can then be collected and subjected to a second dimension of separation, such as preparative reversed-phase HPLC or hydrophilic interaction liquid chromatography (HILIC). mdpi.com
High-speed counter-current chromatography (HSCCC) is another effective preparative technique for the fractionation of FOS. nih.govmdpi.com HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid stationary phase, which can lead to irreversible adsorption of the sample. mdpi.com By selecting an appropriate two-phase solvent system, complex FOS mixtures can be separated to yield high-purity fractions of individual oligomers. nih.gov The successful fractionation of commercial prebiotic mixtures to obtain food-grade FOS of defined DP has been demonstrated using cellulose-based stationary phases and aqueous ethanol (B145695) mobile phases. nih.gov
Mass Spectrometry Approaches for Molecular Mass and Glycosidic Linkage Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of oligosaccharides, providing precise molecular mass determination and valuable information about the sequence and linkage of monosaccharide units. nih.govacs.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Fructo-oligosaccharide Molecular Assignment
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is highly effective for the analysis of large, non-volatile biomolecules like polysaccharides. nih.govmdpi.com It allows for the rapid and accurate determination of the molecular weights of individual oligomers within a mixture, thus providing a clear profile of the degree of polymerization. nih.gov In MALDI-TOF MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy, leading to the desorption and ionization of the analyte molecules, primarily as singly charged ions. glyco.ac.ru
For the analysis of a fructan mixture, the resulting MALDI-TOF mass spectrum will show a series of peaks, each corresponding to a different DP. The mass difference between adjacent peaks in the series will correspond to the mass of a fructose (B13574) residue (162 Da). The molecular mass of this compound, which consists of one glucose and 12 fructose units, can be readily identified. The theoretical monoisotopic mass of the sodium adduct ([M+Na]⁺) of GF12 is 2147.7 Da. A MALDI-TOF spectrum of a purified inulin sample clearly shows a distribution of oligomers, including a distinct peak for DP13. researchgate.net
Interactive Table: Representative MALDI-TOF MS Data for an Inulin Sample
| Observed m/z ([M+K]⁺) | Assigned Degree of Polymerization (DP) |
| 1175.6 | 7 |
| 1337.6 | 8 |
| 1499.7 | 9 |
| 1661.8 | 10 |
| 1823.9 | 11 |
| 1985.8 | 12 |
| 2149.0 | 13 |
| 2311.1 | 14 |
| 2471.1 | 15 |
| 2633.1 | 16 |
Data adapted from a study on purified inulin, showing potassiated adducts. The peak for DP13 is clearly visible. researchgate.net
Logically Derived Sequence Tandem Mass Spectrometry for Glycosidic Linkage Position and Sequence Determination
While MALDI-TOF MS provides the molecular mass, tandem mass spectrometry (MS/MS) is required to elucidate the sequence and linkage of the monosaccharide units. A novel and powerful technique for this purpose is Logically Derived Sequence Tandem Mass Spectrometry (LODES/MSⁿ). rsc.org This method involves sequential collision-induced dissociation (CID) of the oligosaccharide ions in an ion trap mass spectrometer. rsc.org The fragmentation pathways of carbohydrates are well-characterized, and by logically selecting specific product ions for further stages of fragmentation (MSⁿ), it is possible to determine the linkage positions and even the anomeric configurations of the glycosidic bonds without the need for authentic standards. rsc.org
Conventional tandem MS of carbohydrates often requires permethylation of the oligosaccharide to direct fragmentation and improve sensitivity. ucdavis.edunih.gov However, LODES/MSⁿ can be applied to native, underivatized oligosaccharides. rsc.org For this compound, this technique would involve isolating the [M+Na]⁺ ion and subjecting it to multiple stages of CID. The resulting fragmentation patterns, when interpreted based on the known dissociation mechanisms of glycosidic bonds, would reveal the sequence of furanosyl units and their β-(2→1) linkages, as well as the terminal glucose unit. This allows for the unambiguous structural determination of the oligosaccharide. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
The 1D ¹H NMR spectrum provides initial information, with the anomeric protons typically resonating in a distinct region of the spectrum (around 4.5-5.5 ppm). nih.govubc.canih.gov The ¹³C NMR spectrum is also crucial, as the chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, which is influenced by the glycosidic linkages. researchgate.netresearchgate.netmdpi.com
However, due to the repetitive nature of the fructose units in this compound, there is significant signal overlap in the 1D spectra. researchgate.net To overcome this, 2D NMR experiments are essential. These include:
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same monosaccharide residue.
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within a single sugar ring).
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly important for identifying the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps to determine the three-dimensional structure and conformation of the oligosaccharide.
By systematically analyzing the data from these experiments, it is possible to assign all the ¹H and ¹³C chemical shifts for each monosaccharide unit in this compound and to confirm the β-(2→1) linkages between the fructofuranosyl units and the linkage to the terminal glucopyranosyl residue. diva-portal.orgchromatographyonline.com
Interactive Table: Representative ¹³C NMR Chemical Shifts (ppm) for an Inulin-Type Fructan
| Carbon Atom | Terminal Glucose (α-Glcp) | Internal Fructose (→1)-β-Fruf-(2→) | Terminal Fructose (β-Fruf-(2→) |
| C-1 | 92.8 | 61.2 | 63.1 |
| C-2 | 72.5 | 104.5 | 104.2 |
| C-3 | 73.8 | 77.5 | 77.2 |
| C-4 | 70.4 | 75.8 | 75.6 |
| C-5 | 72.1 | 81.0 | 80.8 |
| C-6 | 61.5 | 63.5 | 63.3 |
Note: These are representative chemical shifts and can vary slightly depending on the solvent and experimental conditions. Data is based on published values for inulin-type fructans. nih.govnih.gov
Biosynthesis and Biotechnological Production of Fructo Oligosaccharide Dp13/gf12
Enzymatic Synthesis Pathways of Fructo-oligosaccharides (FOS)
The production of Fructo-oligosaccharides (FOS) is primarily achieved through two main enzymatic routes: the transfructosylation of sucrose (B13894) by fructosyltransferases and the controlled enzymatic hydrolysis of inulin (B196767). frontiersin.orguminho.ptnih.gov These processes allow for the synthesis of FOS with varying degrees of polymerization (DP).
Role of Fructosyltransferases (FTases) in Transfructosylation Reactions
The synthesis of FOS is a complex series of parallel and consecutive reactions. frontiersin.org Initially, a fructosyl group is transferred to a sucrose molecule to form the trisaccharide 1-kestose (B104855). Subsequently, further fructosyl units can be added to elongate the chain, producing nystose (B80899) (DP4), 1F-fructofuranosylnystose (DP5), and higher DP FOS. frontiersin.orgnih.gov
Inulosucrases and levansucrases are two key types of fructosyltransferases that belong to the glycoside hydrolase family 68 (GH68). nih.govresearchgate.net They share similarities in their amino acid sequences and structures but differ in the type of glycosidic linkages they form, which results in different types of fructans. nih.govsci-hub.se
Inulosucrases (EC 2.4.1.9) primarily catalyze the formation of β-(2→1) glycosidic bonds, leading to the synthesis of inulin-type FOS. mdpi.comresearchgate.net These enzymes are found in various microorganisms, including several species of Lactobacillus. nih.gov
Levansucrases (EC 2.4.1.10) are responsible for synthesizing levan-type FOS by forming β-(2→6) glycosidic linkages. mdpi.comresearchgate.net They are commonly found in bacteria such as Bacillus subtilis. nih.gov Some levansucrases can also produce inulin-type FOS. mdpi.com
| Enzyme | EC Number | Primary Linkage Formed | Product Type |
| Inulosucrase | 2.4.1.9 | β-(2→1) | Inulin-type FOS |
| Levansucrase | 2.4.1.10 | β-(2→6) | Levan-type FOS |
β-Fructofuranosidases, commonly known as invertases, are enzymes that primarily hydrolyze the terminal non-reducing β-D-fructofuranosyl residues in β-D-fructofuranosides. However, under conditions of high substrate concentration (typically above 500 g/L), these enzymes can exhibit significant transglycosylation activity, transferring a fructosyl unit to an acceptor other than water. frontiersin.orgresearchgate.netnih.gov This allows for the synthesis of FOS, and by modifying the enzyme through protein engineering, the transferase activity can be enhanced. nih.govnih.gov Fungal β-fructofuranosidases are often used for the commercial production of inulin-type FOS like 1-kestose and nystose. nih.gov
Production through Enzymatic Hydrolysis of Inulin using Endo-inulinases (EC 3.2.1.7)
An alternative pathway to produce FOS is through the controlled enzymatic hydrolysis of inulin, a naturally occurring polysaccharide found in plants like chicory and Jerusalem artichoke. frontiersin.orguminho.pt This method typically yields FOS with a higher degree of polymerization compared to synthesis from sucrose. frontiersin.orgnih.gov
Endo-inulinases (EC 3.2.1.7) are enzymes that randomly cleave the internal β-(2→1) fructofuranosidic linkages within the inulin chain. nih.govnih.gov This mode of action results in the production of a mixture of inulooligosaccharides of various chain lengths, such as inulotriose, inulotetraose, and inulopentaose. nih.gov The composition of the final product can be controlled by adjusting reaction conditions such as pH, temperature, and hydrolysis time. frontiersin.org
| Enzyme | EC Number | Action | Primary Products |
| Endo-inulinase | 3.2.1.7 | Randomly cleaves internal β-(2→1) linkages in inulin | Inulooligosaccharides (e.g., inulotriose, inulotetraose) |
Enzymatic Mechanisms of Fructosyl Unit Transfer and Chain Elongation to Specific Degrees of Polymerization (e.g., DP13)
The synthesis of FOS, including those with a high degree of polymerization such as DP13, occurs through a sequential process of fructosyl unit transfer. The mechanism for fructosyltransferases generally involves a two-step "ping-pong" reaction. mdpi.com
Formation of a Fructosyl-Enzyme Intermediate: A sucrose molecule binds to the active site of the enzyme. The glycosidic bond between glucose and fructose (B13574) is cleaved, and a covalent intermediate is formed between the fructosyl residue and an amino acid residue (often aspartate) in the enzyme's active site. researchgate.net Glucose is released as the first product.
Transfer to an Acceptor: An acceptor molecule, which can be water (hydrolysis) or another sugar molecule (transfructosylation), enters the active site. The fructosyl residue is then transferred from the enzyme to the acceptor, forming a new, elongated FOS and regenerating the free enzyme. nih.govresearchgate.net
The degree of polymerization of the resulting FOS is influenced by several factors:
Enzyme Specificity: Different fructosyltransferases have inherent preferences for the chain length of the acceptor molecule, which affects the DP of the final products.
Substrate and Product Concentrations: As the reaction progresses, the initial substrate (sucrose) is consumed, and a mixture of FOS with varying DPs is formed. These newly formed FOS can then act as both acceptors and donors in subsequent disproportionation reactions, leading to a dynamic mixture of chain lengths. frontiersin.org
Reaction Conditions: Parameters such as temperature, pH, and initial substrate concentration significantly impact the ratio of transfructosylation to hydrolysis and can be optimized to favor the production of FOS with a desired DP. ceon.rsceon.rsnih.gov For instance, higher substrate concentrations generally favor transfructosylation over hydrolysis. researchgate.net
Achieving a high yield of a specific high-DP FOS like DP13 requires careful control of these parameters and potentially the use of engineered enzymes with altered product specificity. uea.ac.uk
Microbial Fermentation Systems for Fructo-oligosaccharide Production
Microbial fermentation is a widely used method for the large-scale production of FOS. uminho.ptnih.gov This can be achieved through two primary strategies: using microbial cells that produce the necessary enzymes either intracellularly or extracellularly, or by using purified enzymes in a bioreactor. uminho.ptmdpi.com A variety of microorganisms, including bacteria, yeasts, and filamentous fungi, are known to produce fructosyltransferases and are utilized in industrial FOS production. mdpi.com
The fermentation process can be carried out as a batch, fed-batch, or continuous system. uminho.ptfrontiersin.org In many commercial processes, a one-step fermentation is employed where the microorganism is cultivated in a sucrose-rich medium, and the secreted enzymes catalyze the conversion of sucrose to FOS directly in the fermentation broth. mdpi.com
A challenge in fermentative FOS production is the presence of residual monosaccharides (glucose and fructose) and sucrose in the final product mixture. frontiersin.org To increase the purity of the FOS, co-culture fermentation systems have been developed. For example, a FOS-producing microorganism like Aureobasidium pullulans can be co-cultured with a second microorganism, such as Saccharomyces cerevisiae, which selectively consumes the undesirable simple sugars, thereby enriching the FOS content of the final product. mdpi.comnih.gov
| Microorganism | Enzyme(s) Produced | Reference |
| Aspergillus niger | Fructosyltransferase | frontiersin.org |
| Aspergillus ibericus | Fructosyltransferase | mdpi.com |
| Aureobasidium pullulans | Fructosyltransferase | nih.gov |
| Lactobacillus gasseri | Inulosucrase | nih.gov |
| Bacillus subtilis | Levansucrase | nih.gov |
| Xanthomonas campestris | Endoinulinase | nih.gov |
| Saccharomyces cerevisiae | Invertase (β-Fructofuranosidase) | nih.gov |
Submerged Fermentation (SmF) Strategies for Enzyme and FOS Production
Submerged fermentation (SmF) is a widely employed technique for the production of enzymes and FOS. This method involves the cultivation of microorganisms in a liquid nutrient medium within a bioreactor. One of the primary advantages of SmF is the high degree of control over process parameters such as temperature, pH, and dissolved oxygen, which are crucial for optimizing enzyme production and FOS synthesis.
In a typical one-stage SmF process for FOS production, a selected microorganism is cultured in a sucrose-rich medium. The microorganism produces and secretes fructosyltransferases (FTases), which then catalyze the transfructosylation of sucrose to form FOS. For instance, studies using Aureobasidium pullulans have demonstrated significant FOS production in SmF. In one such study, a maximum FOS concentration of 123.2 g/L was achieved in a batch culture with a high dissolved oxygen concentration. mdpi.comnih.gov The yield and composition of the FOS mixture, including the proportion of higher DP chains, are influenced by factors such as the initial sucrose concentration, the fermentation time, and the specific activity of the FTase.
A two-stage process can also be utilized, where the first stage is dedicated to the production of the FTase enzyme by the microorganism. mdpi.com The enzyme is then extracted and used in a separate reaction vessel to synthesize FOS from a concentrated sucrose solution. This approach allows for the optimization of conditions for both enzyme production and FOS synthesis independently. Research on Aspergillus oryzae has shown that optimizing the reaction pH and temperature can significantly enhance the performance of its FTase for FOS production. scielo.br The use of aguamiel, a low-cost by-product from Agave salmiana, as a substrate in SmF with Aspergillus oryzae DIA-MF has been shown to increase the FOS yield to 20.30 g/L. dtu.dkscite.ai
Table 1: FOS Production via Submerged Fermentation by Different Fungal Strains
| Microorganism | Substrate | Fermentation Time | Max FOS Yield (g/L) | Key Findings |
|---|---|---|---|---|
| Aspergillus oryzae DIA-MF | Aguamiel | 24 h | 20.30 | Use of a low-cost by-product increased FOS yield two-fold compared to control medium. dtu.dkscite.ai |
| Aureobasidium pullulans | Sucrose | 60 h | 548.3 | High dissolved oxygen and repeated-batch culture enhanced production of high-DP FOS. mdpi.comnih.gov |
| Penicillium citreonigrum | Sucrose (100 g/L) | 7 days | 3.9 | Demonstrated FOS production with a yield of 0.55 g FOS/g of initial sucrose. nih.gov |
Solid-State Fermentation (SSF) Methodologies Utilizing Agro-industrial By-products
Solid-state fermentation (SSF) presents an alternative to SmF and is particularly well-suited for the utilization of agro-industrial by-products as substrates. bohrium.com SSF is a process where microorganisms are grown on a solid material in the absence or near-absence of free water. This method mimics the natural habitat of many filamentous fungi and can lead to higher enzyme yields and reduced operational costs.
Agro-industrial wastes such as sugarcane bagasse, coffee husk, and pineapple peel can serve as both a solid support and a nutrient source for the microorganisms. bohrium.comresearchgate.net For example, Aspergillus oryzae DIA-MF has been successfully used in SSF to produce FOS from sugarcane bagasse enriched with maguey sap (aguamiel). bohrium.com In this process, a maximum FOS concentration of 7.64 g/L was achieved. bohrium.com Another study using Aspergillus japonicus on coffee silverskin as a substrate in SSF resulted in high levels of fructofuranosidase activity and a FOS production of 128.7 g/l. researchgate.net
The key parameters influencing FOS production in SSF include the choice of substrate, moisture content, particle size, and inoculum concentration. bohrium.com The use of these by-products not only reduces the cost of FOS production but also provides a sustainable solution for waste valorization.
Table 2: FOS Production via Solid-State Fermentation Using Agro-industrial By-products
| Microorganism | Agro-industrial By-product | Max FOS Yield (g/L) | Key Findings |
|---|---|---|---|
| Aspergillus oryzae DIA-MF | Sugarcane Bagasse with Aguamiel | 7.64 | Demonstrated the feasibility of using sugarcane bagasse as a substrate for FOS production. bohrium.com |
| Aspergillus japonicus | Coffee Silverskin | 128.7 | High enzyme activity and FOS production were achieved without nutrient supplementation. researchgate.net |
Selection, Screening, and Engineering of Microorganisms with High Fructosyltransferase Activity
The efficiency of FOS production is highly dependent on the catalytic properties of the fructosyltransferase enzyme. Therefore, the selection, screening, and engineering of microorganisms with high FTase activity are critical steps in developing a robust biotechnological process for producing high-DP FOS like DP13/GF12. mdpi.com
Filamentous fungi, particularly from the genera Aspergillus and Aureobasidium, are the most common sources of FTases for industrial FOS production. nih.govmdpi.com These fungi are known to produce enzymes with high transfructosylation activity, which is essential for the synthesis of FOS. scielo.br Aspergillus species such as A. oryzae, A. niger, and A. japonicus have been extensively studied for their ability to produce FOS. scielo.brnih.govresearchgate.net For instance, a commercial FTase derived from an Aspergillus sp. and expressed in yeast has been shown to produce FOS with a higher degree of polymerization. mdpi.com
Aureobasidium pullulans is another key fungal species used for FOS production. mdpi.comuminho.pt It can be used in a one-stage process where the fungus synthesizes FOS directly from sucrose in the fermentation broth. mdpi.com Studies have shown that by controlling the fermentation conditions, such as dissolved oxygen, it is possible to influence the DP of the FOS produced by A. pullulans, favoring the formation of longer chains. mdpi.comnih.gov
While not natural producers of high levels of FOS, yeast strains, particularly Saccharomyces cerevisiae, can be engineered to become efficient biocatalysts for FOS synthesis. The native invertase of S. cerevisiae primarily hydrolyzes sucrose, but through protein engineering, its activity can be shifted towards transfructosylation.
In addition to being engineered for FOS production, yeasts like S. cerevisiae can also be used in a subsequent fermentation step to purify the FOS mixture. uminho.pt After the initial FOS synthesis by a fungal strain, the resulting broth contains a mixture of FOS, glucose, fructose, and residual sucrose. By introducing S. cerevisiae, the monosaccharides and sucrose can be fermented to ethanol (B145695), thereby increasing the purity of the FOS in the final product. uminho.pt This two-step fermentation process has been shown to increase the FOS purity from around 56% to 83%. uminho.pt
Certain bacterial species also possess the enzymatic machinery to synthesize FOS. Bacteria like Lactobacillus reuteri and Bacillus subtilis produce FTases that can synthesize inulin-type FOS, which are structurally similar to DP13/GF12. mdpi.comnih.govnih.gov For example, a crude inulosucrase from Lactobacillus gasseri has been used to synthesize I-FOS from sucrose, yielding products with a DP of up to 14. nih.gov
Bifidobacteria are also known to metabolize inulin-type fructans, indicating the presence of relevant enzymes, though their direct use in large-scale FOS production is less common. asm.org The exploration of bacterial FTases offers potential for discovering novel enzymes with unique properties, such as higher specificity for producing long-chain FOS.
Bioreactor Design and Engineering for Enhanced Fructo-oligosaccharide Synthesis
The design and engineering of bioreactors play a crucial role in enhancing the efficiency of FOS synthesis, particularly for high-DP products. The choice of bioreactor and its operational mode can significantly impact the yield and productivity of the fermentation process.
For SmF, stirred-tank bioreactors are commonly used. The control of parameters such as agitation speed and aeration rate is critical to maintain optimal dissolved oxygen levels, which has been shown to be a key factor in the production of high-DP FOS by Aureobasidium pullulans. mdpi.comnih.gov A repeated-batch culture strategy in a bioreactor has been found to be particularly effective for producing FOS with a high degree of polymerization. mdpi.comnih.gov In this mode, a portion of the fermentation broth is periodically removed and replaced with fresh medium, which helps to maintain high cell viability and enzyme activity over a longer period. This approach resulted in a maximum FOS concentration of 548.3 g/L with a significant proportion of higher DP FOS. mdpi.comnih.gov
For SSF, tray-type bioreactors are often used due to their simplicity. bohrium.com However, controlling heat and mass transfer in these systems can be challenging. More advanced bioreactor designs for SSF, such as packed-bed or rotating drum bioreactors, offer better control over these parameters.
One of the challenges in the production of high-molecular-weight FOS is the increased viscosity of the fermentation broth, which can impede mixing and mass transfer. Bioreactor designs that can handle high-viscosity fluids, such as those with specialized impellers or agitation systems, are therefore beneficial for this application.
Enzyme and Whole-Cell Immobilization Techniques for Improved Bioconversion Efficiency and Reusability
To enhance the economic viability and operational stability of FOS production, enzyme and whole-cell immobilization techniques are critical. nih.govuminho.pt These methods confine the biocatalyst to a specific region, allowing for its easy separation from the product stream and repeated use, which is particularly important given that enzymes are often the most expensive component of the process. nih.govresearchgate.net
Various immobilization strategies have been developed. Covalent binding, where the enzyme is chemically bonded to a support material, is a common approach. For instance, fructosyltransferase has been successfully immobilized on CNBr-activated agarose, a method that facilitates its continuous use in a reactor. Another study demonstrated the immobilization of invertase on magnetite nanoparticles, which allows for simple recovery of the enzyme using a magnetic field. mdpi.com Fructosyltransferases have also been immobilized on carriers with epoxy functional groups, which has been shown to achieve high enzyme activity and FOS yields up to 60%. mdpi.com
Entrapment is another widely used technique, where enzymes or whole cells are physically confined within a porous matrix. Calcium alginate is a popular material for this purpose; it has been used to immobilize the enzyme Pectinex Ultra SP-l and whole cells of Bacillus subtilis for FOS production and purification, respectively. nih.govneliti.com The use of immobilized whole cells, such as Aureobasidium pullulans in a packed bed reactor, offers the advantage of eliminating the need for costly and time-consuming enzyme extraction and purification. researchgate.net
Enzyme membrane bioreactors (EMBRs) represent an advanced immobilization technique where the enzyme is retained by a membrane, preventing its loss while allowing the continuous conversion of substrate to product. bohrium.com These systems can operate in repeated-batch or continuous modes, potentially increasing FOS concentration compared to simple batch processes. bohrium.com
Table 1: Comparison of Immobilization Techniques for FOS Production
| Immobilization Method | Biocatalyst | Support Material | Key Findings | Reference |
|---|---|---|---|---|
| Covalent Binding | Fructosyl transferase | CNBr activated agarose | Enables continuous use and improves economic viability. | |
| Covalent Binding | Invertase | Magnetite nanoparticles | Allows for easy recovery of the enzyme via magnetic separation. | mdpi.com |
| Covalent Binding | 1F-Fructosyltransferase (1-FFT) | Epoxy functional groups (ECR8285) | Achieved high enzyme activity and FOS yields up to 60%. | mdpi.com |
| Entrapment | Pectinex Ultra SP-l | Calcium Alginate | Loading protein efficiency reached 73.32%. | neliti.com |
| Whole-Cell Immobilization | Aureobasidium pullulans | Packed bed reactor | Suitable for industrial-scale continuous FOS production. | researchgate.net |
| Membrane Bioreactor | Fructosyltransferases (FTases) | Ceramic UF membranes | Successfully established for repeated-batch FOS production, achieving higher concentrations than batch processes. | bohrium.com |
Process Optimization for Fructo-oligosaccharide DP13/GF12 Yield and Purity
Optimizing the reaction conditions is paramount to steer the enzymatic synthesis towards a higher yield and purity of long-chain FOS like DP13/GF12. This involves fine-tuning parameters that influence enzyme kinetics and minimizing the formation of undesirable by-products.
Influence of Substrate Concentration, Temperature, and pH on Enzyme Kinetics and Product Profile
The composition and degree of polymerization of the resulting FOS mixture are heavily influenced by the interplay of substrate concentration, temperature, and pH. nih.gov
Table 2: Optimal Conditions for FOS Production from Various Microbial Sources
| Microorganism | Enzyme | Optimal Temperature | Optimal pH | Optimal Sucrose Conc. | Reference |
|---|---|---|---|---|---|
| Aureobasidium pullulans | Fructosyltransferase | 55°C | 6.0 | 60% (w/v) | saspublishers.com |
| Aspergillus oryzae | β-Fructosidase | 55°C | 6.0 | Not specified | researchgate.net |
| Aspergillus ibericus | Not specified | 37°C | 6.2 | 208-491 g/L | researchgate.net |
| Lactobacillus gasseri | Inulosucrase | 40°C | 3.5 - 5.5 | 800 g/L | nih.gov |
| Sporotrichum thermophile | Fructosyltransferase | Not specified | Not specified | 250 g/L | researchgate.net |
Strategies for By-product Reduction and Fructo-oligosaccharide Purification
The enzymatic synthesis of FOS from sucrose inevitably produces glucose as a by-product, and the final mixture often contains residual sucrose and a range of FOS with different chain lengths. nih.gov To obtain high-purity FOS, particularly long-chain variants like DP13/GF12, these impurities must be removed.
Chromatography is a powerful technique for separating individual components from complex sugar mixtures. akjournals.com
High-Speed Counter-Current Chromatography (HSCCC): This method has been successfully used to isolate and purify FOS by using a two-phase solvent system, achieving purities of over 98% for the separated compounds. mdpi.com
Adsorption Chromatography: Columns packed with materials like Ba2+-exchanged Y zeolites can effectively separate FOS from monosaccharides. nih.gov Optimal conditions for this method included using 60% ethanol as the eluent at a temperature of 50°C. nih.gov Activated carbon has also been employed to purify FOS from fermentation broths, increasing purity from 50.6% to 92.9% with a recovery of 74.5%. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a primary analytical tool for both quantifying and separating FOS. nih.govmdpi.com Techniques using hydrophilic interaction chromatography (HILIC) columns coupled with detectors like charged aerosol detection (CAD) or refractive index (RI) are common. nih.govmdpi.com These methods can separate FOS based on their degree of polymerization, allowing for the isolation of high-DP fractions. mdpi.com
Membrane filtration offers a scalable and low-energy alternative for purifying FOS. njtech.edu.cn This technology separates molecules based on size. rocker.com.tw
Nanofiltration (NF): NF membranes are particularly suitable for separating oligosaccharides from monosaccharides and disaccharides. njtech.edu.cn The NP030 membrane, for example, has been shown to effectively retain FOS while allowing glucose, fructose, and sucrose to pass through, thereby enriching the FOS concentration. mdpi.comresearchgate.net
Tangential Flow Filtration (TFF): TFF, or cross-flow filtration, is an efficient method for concentration and diafiltration (buffer exchange). cytivalifesciences.comcytivalifesciences.com In TFF, the feed solution flows parallel to the membrane surface, which minimizes the clogging of the membrane (fouling) and allows for continuous operation. repligen.comcelignis.com This is highly advantageous for processing large volumes of fermentation broth to concentrate the FOS and remove smaller impurities like salts and monosaccharides. cytivalifesciences.comcytivalifesciences.com The process can be used to clarify cell lysates, concentrate the product, and perform buffer exchange, making it a versatile tool in downstream processing. cytivalifesciences.comcelignis.com
A novel and elegant strategy for FOS purification involves using microorganisms that can selectively consume the unwanted monosaccharide by-products without degrading the FOS. Several studies have demonstrated the effectiveness of using the probiotic bacterium Bacillus subtilis for this purpose. nih.govfrontiersin.orgnih.gov This bacterium rapidly consumes glucose and fructose present in the crude FOS mixture but utilizes very little of the FOS or sucrose. nih.govnih.gov By employing a fed-batch fermentation process with B. subtilis, the purity of FOS in a crude preparation was significantly increased from 59.2% to 82.5%. nih.govfrontiersin.orgresearchgate.net This biological purification method avoids the use of chemicals or energy-intensive separation equipment and can convert the monosaccharides into valuable biomass or other products. nih.gov Some yeasts have also been shown to simultaneously produce FOS from inulin and assimilate the resulting mono-sugars, yielding a product with approximately 90% purity. nih.gov
Mechanistic Investigations of Fructo Oligosaccharide Dp13/gf12 Interactions with Biological Systems Excluding Human Clinical Trials
In Vitro Models for Gastrointestinal Microbiota Fermentation Studies
In vitro fermentation models are invaluable tools for dissecting the direct effects of FOS DP13/GF12 on the complex ecosystem of the gut microbiota, independent of host factors. These models allow for a controlled environment to study changes in microbial composition, metabolic output, and substrate utilization kinetics.
Fructo-oligosaccharides are well-established prebiotics known to selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species. frontiersin.orgnih.govbiorxiv.org The chain length of FOS is a critical determinant of its fermentation by different bacterial species. While short-chain FOS are rapidly fermented in the proximal colon, longer-chain FOS, such as DP13/GF12, are thought to be fermented more slowly and may reach the more distal parts of the colon, thereby influencing a different spectrum of bacteria.
Studies have shown that FOS supplementation can significantly increase the abundance of Bifidobacterium. nih.govnih.gov A meta-analysis of randomized controlled trials confirmed that FOS supplementation leads to a significant increase in fecal Bifidobacterium counts. nih.govnih.gov While many studies focus on short-chain FOS, research on inulin (B196767), a long-chain fructan, also demonstrates a significant bifidogenic effect. Given that FOS DP13/GF12 is a long-chain FOS, it is expected to promote the growth of bifidobacteria. Some strains of Bifidobacterium animalis and Bifidobacterium longum have been shown to utilize short-chain FOS but not long-chain inulin, highlighting the strain-specific nature of FOS fermentation. nih.gov
The effect of FOS on Lactobacillus is also of significant interest. Some studies have reported an increase in Lactobacillus abundance following FOS supplementation, while others have not observed a significant change. nih.govnih.gov The ability of Lactobacillus strains to ferment FOS is also strain-dependent, with some strains capable of metabolizing a range of FOS structures. unl.edumdpi.comresearchgate.netasm.org The fermentation of longer-chain FOS like DP13/GF12 by specific Lactobacillus species requires further investigation.
Beyond these two prominent genera, FOS can also modulate other members of the gut microbiota. Some studies have indicated that FOS can indirectly support the growth of butyrate-producing bacteria like Faecalibacterium and Ruminococcus through cross-feeding mechanisms. nih.gov
Table 1: Impact of Fructo-oligosaccharides on Key Gut Bacterial Genera (In Vitro Studies)
| Bacterial Genus | General Effect of FOS | Specifics for Long-Chain FOS (as a proxy for DP13/GF12) |
| Bifidobacterium | Significant increase in abundance | Expected to be a primary fermenter, though strain-dependent |
| Lactobacillus | Variable effects, strain-dependent | Fermentation is strain-specific |
| Faecalibacterium | Potential increase through cross-feeding | May benefit from the fermentation byproducts of primary fermenters |
| Ruminococcus | Potential increase through cross-feeding | May benefit from the fermentation byproducts of primary fermenters |
The fermentation of FOS by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436). nih.govnih.gov These metabolites play a crucial role in gut health and have systemic effects on the host. The chain length of FOS can influence the profile of SCFAs produced.
Longer-chain fructans, like inulin, are fermented more slowly and steadily compared to the rapid fermentation of short-chain FOS. nih.gov This sustained fermentation may lead to a more prolonged production of SCFAs throughout the colon. Studies comparing FOS of different degrees of polymerization have shown that longer-chain inulins lead to a greater production of butyrate in the distal colon.
In vitro fermentation of FOS has been consistently shown to increase the total production of SCFAs. researchgate.net Acetate is typically the most abundant SCFA produced, followed by propionate and butyrate. researchgate.net The bifidogenic effect of FOS is a major contributor to acetate production. Butyrate is a primary energy source for colonocytes and has anti-inflammatory properties. Propionate is primarily absorbed and metabolized in the liver, where it can influence glucose and lipid metabolism.
Table 2: Short-Chain Fatty Acid Production from Fructo-oligosaccharide Fermentation (In Vitro)
| SCFA | General Production from FOS | Influence of Long-Chain FOS (as a proxy for DP13/GF12) |
| Acetate | Major SCFA produced | Sustained production expected due to slower fermentation |
| Propionate | Produced in significant amounts | Production pattern may be more distributed throughout the colon |
| Butyrate | Produced, often in lower amounts than acetate and propionate | May be enhanced in the distal colon due to slower fermentation of longer chains |
The kinetics of FOS fermentation are highly dependent on the degree of polymerization. In vitro studies have demonstrated that short-chain FOS (DP < 10) are fermented more rapidly than long-chain inulin (DP > 20). nih.govresearchgate.net The initial rate of SCFA production is higher with short-chain FOS, while long-chain inulin fermentation is more sustained over time. nih.gov
Commensal gut bacteria exhibit preferential utilization of FOS of different chain lengths. Many bifidobacteria and lactobacilli preferentially metabolize shorter FOS chains (e.g., GF2, GF3). asm.org This is often attributed to the presence of specific transport systems and hydrolytic enzymes that are more efficient at breaking down smaller oligomers.
For a longer-chain FOS like DP13/GF12, it is hypothesized that its utilization would be slower and undertaken by a more specialized subset of the microbiota capable of degrading larger polysaccharides. This slower fermentation kinetic has the advantage of delivering fermentable substrate to the more distal regions of the colon, which might otherwise be starved of prebiotic fibers. This can lead to a more balanced stimulation of the microbiota along the entire length of the colon. nih.gov
Animal Models for Preclinical Evaluation of Physiological Effects
Animal models, particularly in rodents, provide a valuable platform to investigate the physiological consequences of FOS DP13/GF12 supplementation in a whole-organism context, bridging the gap between in vitro findings and potential human applications.
Consistent with in vitro findings, animal studies have repeatedly demonstrated the prebiotic effect of FOS, showing an increase in the abundance of beneficial bacteria. In a mouse model, FOS supplementation was shown to significantly increase the relative abundance of Bifidobacterium. mdpi.com
While specific studies on FOS DP13/GF12 are lacking, research on long-chain inulin in animal models has shown a significant bifidogenic effect. The slower fermentation of longer-chain FOS in the upper gastrointestinal tract allows for more of the substrate to reach the large intestine, where it can exert its prebiotic activity.
The modulation of the gut microbiota by FOS and the subsequent production of SCFAs can have profound indirect effects on host metabolism. A systematic review and meta-analysis of animal studies concluded that FOS supplementation significantly improves glucose homeostasis. nih.govresearchgate.net This effect is attributed, in part, to the actions of SCFAs.
SCFAs can influence host metabolism through various mechanisms. They can serve as signaling molecules by activating G-protein coupled receptors, such as FFAR2 and FFAR3, which are expressed on various cell types, including enteroendocrine L-cells. Activation of these receptors can stimulate the release of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which play roles in glucose regulation and satiety.
Furthermore, SCFAs absorbed into the bloodstream can directly impact metabolic tissues. Propionate, for instance, can influence hepatic gluconeogenesis, while butyrate serves as a primary energy source for colonocytes, thereby improving gut barrier function and reducing low-grade inflammation, which is often associated with metabolic disorders. Recent research in high-fat diet-fed mice has shown that the benefits of FOS on glucose homeostasis are linked to the modulation of the immune system, specifically requiring a subset of dendritic cells. nih.gov
Role in Animal Disease Models (e.g., Inflammatory Bowel Disease)
Fructo-oligosaccharides (FOS) have demonstrated intestinal anti-inflammatory activity in various animal models of colitis, a condition that mimics aspects of inflammatory bowel disease (IBD) in humans. frontiersin.orgnih.gov These models are crucial for understanding the pathogenesis of colitis and for evaluating potential therapeutic interventions. irjournal.org Chemically induced models, which involve disrupting the gut's mucosal barrier or inducing hypersensitivity reactions, are commonly used due to their reproducibility and the ability to use a variety of mouse strains. irjournal.org
In a T-lymphocyte-dependent model of chronic colitis, the administration of FOS with a degree of polymerization (DP) between 2 and 8 ameliorated the condition. nih.govresearchgate.net This was evidenced by an increase in the body weight of the mice, reduced activity of inflammatory enzymes like myeloperoxidase and alkaline phosphatase, and lower secretion of pro-inflammatory cytokines such as IFN-γ, IL-17, and TNF-α. nih.gov Furthermore, FOS treatment led to a higher colonic expression of occludin, a key protein in maintaining the integrity of the intestinal barrier. nih.gov An increase in the relative abundance of beneficial lactic acid bacteria was also observed in the FOS-treated mice. nih.gov
Another study using a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice found that FOS alone had a slight effect on treating colitis and the associated intestinal dysbiosis. frontiersin.org However, when combined with the probiotic yeast Saccharomyces boulardii, the anti-inflammatory effects and regulation of the gut microbiota were significantly enhanced. frontiersin.org This suggests a synergistic effect between FOS and certain probiotics in managing intestinal inflammation.
The mechanisms underlying the beneficial effects of FOS in these models are thought to involve the fermentation of FOS by gut bacteria into short-chain fatty acids (SCFAs). nih.gov SCFAs, in turn, can modulate the host's immune response and metabolism. nih.govmdpi.com
Table 1: Effects of Fructo-oligosaccharides in Animal Models of Colitis
| Model | FOS Characteristics | Key Findings | Reference |
| CD4+ CD62L+ T cell transfer | DP 2-8 | Ameliorated colitis, increased body weight, reduced inflammatory markers (myeloperoxidase, alkaline phosphatase, pro-inflammatory cytokines), enhanced colonic occludin expression, increased lactic acid bacteria. | nih.gov |
| DSS-induced colitis | Not specified | Slight therapeutic effect on colitis and intestinal dysbiosis. | frontiersin.org |
| DSS-induced colitis | Not specified | Combination with Saccharomyces boulardii resulted in better anti-inflammatory effects and microbiota regulation. | frontiersin.org |
Structure-Function Relationship Studies of FOS Oligomers: Influence of Degree of Polymerization (DP) and Linkage Type on Biological Activity
The biological activity of fructo-oligosaccharides is significantly influenced by their chemical structure, including their degree of polymerization (DP) and the type of glycosidic linkages. nih.govnih.gov FOS are polymers of fructose (B13574), typically with a terminal glucose unit, connected by β(2→1) glycosidic bonds. researchgate.netresearchgate.net The term FOS generally refers to oligomers with a DP of less than 10. researchgate.net
The DP of FOS is a critical factor determining its fermentation site within the colon and its subsequent biological effects. researchgate.net Shorter-chain FOS are preferentially fermented in the proximal colon, while longer-chain fructans are fermented more distally. researchgate.net This differential fermentation can lead to varied impacts on the gut microbiota and the production of metabolites like short-chain fatty acids (SCFAs).
Studies have shown that the prebiotic activity of fructans is dependent on their DP. nih.gov In an ex vivo fermentation system simulating the human colon, inulins with a higher DP (HPDI) and a lower DP (LPDI) demonstrated a greater prebiotic effect compared to shorter-chain FOS. nih.gov Specifically, HPDI was able to restore the diversity of the gut microbiota over a 14-day period. nih.gov This suggests that longer-chain fructans may have a more sustained and beneficial impact on the gut microbial ecosystem.
The specific composition of FOS mixtures, in terms of the prevalence of different DP lengths, is believed to influence their prebiotic activity. nih.gov Different gut bacteria exhibit varying sensitivities to FOS of selected DPs. nih.gov For instance, some studies have indicated that certain Bifidobacterium species show a preference for shorter-chain FOS. researchgate.net
The type of glycosidic linkage is also a defining feature of FOS and contributes to their resistance to digestion by human enzymes, allowing them to reach the colon intact for fermentation by the microbiota. researchgate.net The β(2→1) linkage is characteristic of inulin-type fructans, including FOS. researchgate.net
Table 2: Influence of FOS Degree of Polymerization on Biological Activity
| FOS Type | Degree of Polymerization (DP) | Key Findings on Biological Activity | Reference |
| Short-chain FOS (FOS) | < 10 | Preferentially fermented in the proximal colon. | researchgate.net |
| Low DP Inulin (LPDI) | Variable | Greater prebiotic effect than FOS in an ex vivo model. | nih.gov |
| High DP Inulin (HPDI) | >20 (sometimes as low as 10) | Restored alpha-diversity of gut microbiota in an ex vivo model; greater prebiotic effect than FOS. | researchgate.netnih.gov |
Glycosyltransferase Engineering for Tailored Oligosaccharide Synthesis and Functional Correlation
Glycosyltransferases (GTs) are enzymes that play a pivotal role in the synthesis of complex carbohydrates, including fructo-oligosaccharides. nih.govresearchgate.net They catalyze the transfer of sugar moieties from a donor molecule to an acceptor, forming specific glycosidic bonds. researchgate.netnumberanalytics.com The high specificity of GTs makes them powerful tools for the tailored synthesis of oligosaccharides with defined structures. numberanalytics.com
However, wild-type GTs may not always possess the ideal properties for large-scale or specific oligosaccharide production. nih.govnih.gov Therefore, protein engineering techniques, such as rational design and directed evolution, are employed to modify GTs to enhance their activity, stability, and substrate specificity. nih.govnih.gov
Rational design involves making specific changes to the enzyme's amino acid sequence based on its three-dimensional structure. nih.gov This approach has been successful in creating GT mutants with desired functionalities. nih.gov Directed evolution, on the other hand, involves creating a large library of random enzyme variants and then screening for those with improved properties. nih.govnih.gov A combination of these approaches, known as structure-guided directed evolution, can be particularly effective. nih.gov
Through glycosyltransferase engineering, it is possible to produce FOS with specific degrees of polymerization (DP). nih.gov This is crucial for studying the structure-function relationship of these molecules, as the availability of pure FOS with a defined DP is necessary for mechanistic and physiological investigations. nih.gov The ability to synthesize tailored FOS allows researchers to correlate specific structural features, such as chain length, with their biological activities, including their prebiotic effects and their impact on the gut microbiota and host health. nih.gov
The enzymatic synthesis of FOS typically involves the use of fructosyltransferases, which can utilize sucrose (B13894) to produce a mixture of FOS with varying chain lengths. researchgate.net By optimizing reaction conditions and using engineered enzymes, the yield and composition of the resulting FOS mixture can be controlled to favor the production of specific oligomers. nih.govresearchgate.net
Research Directions and Emerging Methodologies for Fructo Oligosaccharide Dp13/gf12
Advanced Gene Editing and Synthetic Biology Approaches for Fructosyltransferase Optimization and Novel Enzyme Discovery
The biosynthesis of Fructo-oligosaccharide DP13/GF12 is dependent on the activity of fructosyltransferases (FTases). These enzymes, primarily from the glycoside hydrolase families 32 and 68, catalyze the transfer of fructosyl units to a sucrose (B13894) starter molecule. nih.gov Traditional methods of enzyme discovery and improvement are being revolutionized by advanced gene editing and synthetic biology.
Gene Editing for Fructosyltransferase Optimization: Techniques like CRISPR-Cas9 are being explored to precisely modify the genetic code of microorganisms that produce FTases. This allows for targeted mutations in the enzyme's active site, potentially enhancing its substrate specificity, increasing the yield of longer-chain FOS like DP13, and improving its stability under industrial processing conditions.
Synthetic Biology for Novel Enzyme Discovery: Synthetic biology offers a powerful toolkit for discovering entirely new FTases. nih.govnih.gov By constructing and screening large DNA libraries from various microbial sources, including those from extreme environments, researchers can identify enzymes with unique properties. nih.govnih.gov This approach is not limited to naturally occurring enzymes; it also enables the design and synthesis of artificial enzymes with tailored functionalities for producing specific FOS structures. The heterologous expression of these enzymes in well-characterized host organisms like Pichia pastoris facilitates their large-scale production and study. mdpi.com
Interactive Table: Key Gene Editing and Synthetic Biology Tools
| Technology | Application in FOS Research | Potential Impact on DP13/GF12 Production |
|---|---|---|
| CRISPR-Cas9 | Targeted mutagenesis of existing fructosyltransferase genes. | Enhanced enzyme efficiency, specificity, and stability, leading to higher yields of DP13/GF12. |
| Metagenomic Library Screening | Discovery of novel fructosyltransferases from uncultured microorganisms. nih.gov | Identification of enzymes with unique properties for synthesizing complex FOS structures. |
| Heterologous Expression Systems | High-level production of optimized or novel fructosyltransferases in microbial hosts. mdpi.com | Facilitates industrial-scale, cost-effective production of DP13/GF12. |
Integration of Omics Technologies in Fructo-oligosaccharide Research
The comprehensive understanding of FOS, from its production to its interaction with biological systems, is being greatly advanced by the integration of "omics" technologies. These high-throughput analytical approaches provide a holistic view of the complex molecular processes involved.
Metagenomics and Metatranscriptomics: Metagenomics allows for the study of the collective genetic material from a community of organisms, such as the gut microbiota. nih.gov This is crucial for identifying novel FOS-metabolizing bacteria and the enzymes they employ. nih.govbiorxiv.org Metatranscriptomics takes this a step further by analyzing the actively transcribed genes, providing insights into the functional responses of the microbiota to FOS. nih.govbiorxiv.orgnih.gov For instance, pulse metatranscriptomics has been used to identify novel bacterial consumers of FOS in human stool samples by observing the induction of carbohydrate metabolism genes. nih.govbiorxiv.org
Metabolomics: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. youtube.comyoutube.com In the context of FOS research, metabolomics can elucidate the metabolic fate of DP13/GF12 in the gut, identifying the specific short-chain fatty acids and other beneficial metabolites produced by its fermentation. nih.govresearchgate.netnih.gov This provides a direct measure of the prebiotic activity and health benefits of the oligosaccharide.
Interactive Table: Omics Technologies in FOS Research
| Omics Technology | Primary Focus | Application to DP13/GF12 |
|---|---|---|
| Metagenomics | Collective genetic material of a microbial community. nih.gov | Discovery of novel genes and microbial consortia involved in DP13/GF12 synthesis and degradation. nih.gov |
| Metatranscriptomics | Actively transcribed genes in a microbial community. nih.govbiorxiv.orgnih.gov | Understanding the functional response of the gut microbiota to DP13/GF12 consumption. nih.govbiorxiv.org |
| Metabolomics | Comprehensive analysis of metabolites in a biological sample. youtube.comyoutube.com | Identifying the metabolic byproducts of DP13/GF12 fermentation and their physiological effects. nih.govresearchgate.net |
Development of Novel Analytical Platforms for High-Throughput Screening
The structural complexity and the presence of various isomers make the analysis of oligosaccharides like FOS challenging. The development of novel analytical platforms is crucial for high-throughput screening of oligosaccharide variants and complex mixtures.
Advanced Chromatographic and Mass Spectrometric Techniques: Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are fundamental for the separation and identification of FOS of varying chain lengths. ucdavis.edu Recent advancements, including ultra-high-performance liquid chromatography (UHPLC), provide higher resolution and faster analysis times. researchgate.net Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another powerful tool for the rapid profiling of oligosaccharide mixtures. ucdavis.edunih.gov
High-Throughput Screening (HTS) Platforms: The integration of robotic automation with analytical techniques is enabling the high-throughput screening of large libraries of oligosaccharide variants. mdpi.commdpi.com These platforms can rapidly assess the products of enzymatic reactions, facilitating the discovery of enzymes that produce specific FOS structures like DP13/GF12. researchgate.net
Computational Biology and In Silico Modeling for Enzyme-Substrate Interactions and Oligosaccharide Structural Prediction
Computational approaches are becoming indispensable in FOS research, offering insights that are often difficult to obtain through experimental methods alone.
Enzyme-Substrate Docking and Molecular Dynamics: In silico modeling allows researchers to predict how a fructosyltransferase enzyme will interact with its sucrose substrate. nih.govresearchgate.net By simulating the binding process and the dynamics of the enzyme-substrate complex, scientists can gain a deeper understanding of the catalytic mechanism. nih.gov This knowledge is invaluable for designing mutations to improve enzyme function.
Sustainable Production Strategies and Integration into Biorefinery Concepts
The industrial production of FOS is moving towards more sustainable and economically viable models. This involves utilizing renewable resources and integrating FOS production into broader biorefinery concepts.
Utilization of Agro-Industrial Wastes: A significant area of research focuses on using low-cost, abundant agro-industrial by-products, such as sugarcane bagasse and fruit peels, as substrates for FOS production. researchgate.net This not only reduces the cost of production but also addresses the environmental challenge of waste management.
Interactive Table: Sustainable Production Approaches
| Strategy | Description | Benefit for DP13/GF12 Production |
|---|---|---|
| Use of Agro-Industrial Waste | Utilizing by-products like sugarcane bagasse and molasses as cheap sources of sucrose. researchgate.net | Reduces production costs and promotes a circular economy. |
| Biorefinery Integration | Incorporating FOS production into a larger facility that processes biomass into multiple products. researchgate.netstrath.ac.uk | Improves the economic viability and sustainability of both FOS production and the overall biorefinery operation. nih.gov |
Q & A
Q. What is the molecular structure of Fructo-oligosaccharide DP13/GF12, and how does its degree of polymerization (DP) influence prebiotic activity?
- Methodological Answer : DP13/GF12 is an inulin-type fructo-oligosaccharide (FOS) with a molecular formula of C₇₈H₁₃₂O₆₆ and a β-(2→1) glycosidic linkage pattern. Its DP of 13 ensures resistance to hydrolysis by human digestive enzymes, enabling intact transit to the colon for selective fermentation by Bifidobacterium and Lactobacillus species. Structural validation via NMR and high-resolution mass spectrometry (HRMS) confirms chain length and linkage specificity, which are critical for microbiota selectivity .
Q. What enzymatic synthesis methods are used to produce DP13/GF12, and how is purity optimized for research applications?
- Methodological Answer : DP13/GF12 is synthesized via fructosyltransferase -catalyzed transfructosylation of sucrose, typically using enzymes from Aspergillus niger or Aureobasidium pullulans. Optimal conditions include:
- pH 5.5–6.5
- Temperature: 50–60°C
- Substrate ratio: 50–60% sucrose
Post-synthesis, impurities (e.g., glucose, unreacted sucrose) are removed via ion-exchange chromatography and activated charcoal treatment , achieving >98% purity verified by HPLC-ELSD .
Q. What storage and handling protocols are critical for maintaining DP13/GF12 stability in experiments?
- Methodological Answer :
- Short-term storage : 2–8°C in lyophilized form (stable for 1 month).
- Long-term storage : Aliquot and store at -80°C (stable for 6 months; avoid freeze-thaw cycles).
- Solubility enhancement : Dissolve in warm (37°C) distilled water with ultrasonication (10–15 minutes) to prevent aggregation .
Advanced Research Questions
Q. How can researchers design in vitro models to evaluate DP13/GF12 fermentation kinetics by gut microbiota?
- Methodological Answer : Use batch fermentation systems with:
- Fecal inoculum : From healthy donors (anaerobically processed).
- Substrate concentration : 1–2% (w/v) DP13/GF12.
- Controls : Include fructo-oligosaccharides of varying DP (e.g., DP10, DP15) and negative controls (no substrate).
Monitor short-chain fatty acid (SCFA) production via gas chromatography (GC) and microbiota shifts via 16S rRNA sequencing at 0, 12, 24, and 48 hours. pH should be maintained at 6.8–7.2 using bicarbonate buffers .
Q. What experimental strategies address discrepancies in reported immunomodulatory effects of DP13/GF12 across studies?
- Methodological Answer : Conflicting data often arise from:
- DP heterogeneity : Use HPAEC-PAD to confirm DP13 homogeneity.
- Host variability : Employ gnotobiotic mouse models colonized with defined human microbiota.
- Dose-response gaps : Test logarithmic concentrations (0.1–5% w/v) in in vivo trials, measuring cytokines (e.g., IL-10, TNF-α) via multiplex immunoassays .
Q. How can multi-omics approaches elucidate DP13/GF12’s impact on host-microbiota metabolic cross-talk?
- Methodological Answer : Integrate:
- Metagenomics : Identify taxa enriched post-DP13/GF12 administration.
- Metabolomics (LC-MS/MS): Quantify SCFAs, bile acids, and tryptophan metabolites.
- Transcriptomics : Profile host intestinal epithelial cell responses (e.g., tight junction proteins).
Correlate findings using machine learning models to identify keystone metabolites and pathways .
Data Contradiction Analysis
Q. Why do studies report varying fermentation efficiencies for DP13/GF12 in different microbiota cohorts?
- Methodological Answer : Variability stems from:
- Microbiota baseline composition : Donors with low Bifidobacterium abundance show reduced fermentation. Pre-screen donors via qPCR for baseline bifidobacterial levels.
- DP13 purity : Contamination with shorter DP fragments (e.g., DP10) accelerates fermentation. Validate purity via MALDI-TOF MS .
Key Research Considerations
-
Ethical and Reproducibility Standards :
-
Analytical Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
